This compound belongs to the class of pyrrolidine-2,5-diones, which are cyclic compounds featuring a pyrrolidine ring with two carbonyl groups at positions 2 and 5. The presence of a bromo and methyl group on the phenyl ring adds to its chemical diversity and potential reactivity. The molecular formula for this compound is with a molecular weight of approximately 284.11 g/mol .
The synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylphenyl isocyanate with pyrrolidine-2,5-dione under controlled conditions.
The reaction mechanism likely involves nucleophilic attack by the nitrogen atom of the pyrrolidine on the electrophilic carbon of the isocyanate, leading to cyclization and formation of the pyrrolidine ring with subsequent dione formation.
The molecular structure of 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
X-ray crystallography studies reveal bond lengths and angles that are typical for pyrrolidine derivatives, indicating a stable conformation with minimal strain in the ring structure .
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione participates in various chemical reactions due to its electrophilic nature.
The mechanism of action for 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with biological targets such as enzymes or receptors.
Studies indicate that modifications on the phenyl ring can significantly alter binding affinity and selectivity towards biological targets .
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione has potential applications across various scientific fields:
The pyrrolidine-2,5-dione (succinimide) scaffold represents a privileged heterocyclic motif in medicinal chemistry due to its versatile hydrogen-bonding capacity, structural rigidity, and metabolic stability. N-Aryl-substituted derivatives exhibit enhanced pharmacological profiles by combining the planar aromatic system with the conformationally constrained five-membered imide ring. This molecular hybridization enables targeted interactions with diverse biological macromolecules, as evidenced by FDA-approved drugs such as the anti-inflammatory agents Tolmetin and Ketorolac [8]. The electron-deficient imide carbonyls facilitate π-stacking interactions with aromatic amino acid residues, while the N-aryl group provides a tunable platform for modulating lipophilicity and steric bulk. Recent computational studies reveal that substituents on the N-aryl ring significantly influence frontier molecular orbital (FMO) energies, thereby affecting charge transfer properties critical for protein binding [8]. This electronic tunability, coupled with the scaffold’s synthetic accessibility, underpins its utility in designing kinase inhibitors, epigenetic modulators, and redox-active therapeutics targeting oxidative stress pathways [8].
1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione (CAS# 329079-34-7) exemplifies a strategically functionalized succinimide derivative incorporating orthogonal pharmacophoric elements. Its molecular structure (C₁₁H₁₀BrNO₂; MW 268.11 g/mol) features a bromo substituent para to the imide linkage and a methyl group meta to it, creating a distinctive electronic asymmetry. The SMILES notation (O=C(CC1)N(C2=CC=C(Br)C(C)=C2)C1=O) precisely encodes this 1,3,4-trisubstituted benzene configuration [2].
Table 1: Structural Comparison of Bromomethylphenylpyrrolidine-2,5-dione Isomers
Regioisomer | Substituent Pattern | PubChem CID | Structural Features |
---|---|---|---|
1-(4-Bromo-3-methylphenyl) isomer | 4-Br, 3-CH₃ | 55027899 | Bromine para to imide; methyl ortho to bromine |
1-(3-Bromo-4-methylphenyl) isomer | 3-Br, 4-CH₃ | 55027899 | Bromine meta to imide; methyl para to imide |
1-(3-Bromo-2-methylphenyl) isomer | 3-Br, 2-CH₃ | 107640899 | Bromine meta to imide; methyl ortho to imide |
1-(3-Bromo-4-methylphenyl)pyrrolidine-2,3-dione | 3-Br, 4-CH₃ (2,3-dione) | 63333654 | Non-symmetric diketone with reduced planarity |
This bromo-methyl combination serves dual roles: the bromine atom acts as a halogen bond donor and a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group enhances lipophilicity and modulates steric accessibility to the imide carbonyls. Physicochemically, the compound’s crystalline solid state and subzero storage requirements (-20°C) [2] indicate high stability under standard laboratory conditions, though its limited aqueous solubility may necessitate formulation strategies for biological testing.
Table 2: Physicochemical Properties of 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₁H₁₀BrNO₂ | Confirmed via elemental analysis [2] |
Molecular Weight | 268.11 g/mol | Calculated from formula [2] |
MDL Number | MFCD00169596 | Commercial catalog identifier [2] |
Storage Temperature | -20°C | Recommended for long-term stability [2] |
Purity | Not specified (cold-chain shipped) | Supplier indicates analytical data unavailable [2] [7] |
Despite its promising molecular architecture, 1-(4-Bromo-3-methylphenyl)pyrrolidine-2,5-dione remains underexplored in both synthetic and pharmacological contexts. Key knowledge gaps include:
Research priorities should therefore focus on: (1) developing regioselective syntheses via transition metal-catalyzed N-arylation [6] or transfer hydrogenation routes [3]; (2) systematic evaluation of its reactivity in Pd-/Ni-catalyzed cross-couplings [6]; and (3) profiling its antioxidant, anti-inflammatory, or anticancer potential relative to unsubstituted N-phenyl analogs.
Table 3: Priority Research Directions for Bridging Knowledge Gaps
Research Gap | Proposed Approach | Relevant Methodologies from Literature |
---|---|---|
Limited synthetic access | Iridium-catalyzed transfer hydrogenation with 4-bromo-3-methylaniline | Reductive amination of diketones [3] |
Untested cross-coupling utility | Suzuki-Miyaura coupling with arylboronic acids | Nickel-catalyzed C-Br activation [6] |
Unknown bioactivity profile | DPPH/NO scavenging assays; kinase inhibition screening | Antioxidant protocols for pyrrolidinediones [8] |
Unvalidated regiochemical effects | Comparative studies with 2-/3-/4-Br positional isomers | Computational analysis of electrostatic potentials |
The compound’s structural duality—a halogenated aromatic system fused to a redox-active heterocycle—positions it uniquely for exploring chemical biology mechanisms involving oxidative stress or targeted covalent inhibition. Future studies must address these gaps to unlock its potential in drug discovery cascades.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: